

4-Fluoro-3-iodo-1-methyl-1H-indazole solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Fluoro-3-iodo-1-methyl-1H-indazole
Cat. No.:	B1394952

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-Fluoro-3-iodo-1-methyl-1H-indazole**

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **4-Fluoro-3-iodo-1-methyl-1H-indazole**, a heterocyclic compound of significant interest in modern medicinal chemistry. While specific quantitative solubility data for this molecule is not widely published, this document synthesizes foundational principles, predictive insights, and robust experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to advance their research. We will explore the physicochemical basis for its predicted solubility, provide detailed methodologies for its empirical determination, and discuss the critical implications for its application in drug discovery.

Introduction: The Strategic Importance of 4-Fluoro-3-iodo-1-methyl-1H-indazole and Its Solubility

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.^{[1][2][3]} The compound **4-Fluoro-3-iodo-1-methyl-1H-indazole** is a specifically functionalized derivative, engineered for applications in pharmaceutical synthesis, likely as a key intermediate for creating more complex drug

candidates.^[4] The strategic placement of fluorine and iodine atoms is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity.^{[5][6]}

However, the therapeutic potential of any compound is fundamentally gated by its physicochemical properties, chief among them being solubility. Aqueous solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.^{[7][8][9]} Poor solubility can lead to unreliable results in in vitro assays, present significant challenges for formulation development, and ultimately cause the failure of promising drug candidates in later stages.^{[10][11]} Therefore, a thorough understanding and accurate measurement of the solubility of **4-Fluoro-3-iodo-1-methyl-1H-indazole** is not merely a procedural step but a cornerstone of its rational development.

This guide provides the necessary theoretical context and actionable protocols to empower researchers to precisely characterize this crucial parameter.

Physicochemical Profile and Solubility Predictions

To understand the solubility behavior of **4-Fluoro-3-iodo-1-methyl-1H-indazole**, we must first consider its structural and chemical properties.

Core Physicochemical Data

Property	Value	Source
CAS Number	1257535-07-1	,
Molecular Formula	C ₈ H ₆ FIN ₂	
Molecular Weight	276.05 g/mol	
Appearance	White Solid	

Structural Influence on Solubility

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The structure of **4-Fluoro-3-iodo-1-methyl-1H-indazole** contains both polar (the nitrogen-containing indazole ring) and non-polar (the benzene ring, methyl group, and halogens) features.

- **Indazole Core:** The heterocyclic ring system can participate in dipole-dipole interactions and potentially weak hydrogen bonding, contributing to solubility in polar solvents.
- **Methyl Group (1-position):** The N-methylation removes a potential hydrogen bond donor site compared to an unsubstituted indazole, which may slightly decrease aqueous solubility.
- **Halogenation (Fluorine and Iodine):** The incorporation of halogens is a key structural feature. Halogenation generally increases a molecule's lipophilicity (fat-solubility) and decreases its aqueous solubility.^{[5][6]} This is because halogens, particularly larger ones like iodine, increase the molecular size and surface area, enhancing London dispersion forces which are favorable in non-polar environments.^[12] While the C-F bond is highly polar, the fluorine atom is a poor hydrogen bond acceptor, and its overall effect often trends towards increased lipophilicity.^{[12][13]}

Based on these features, the molecule is expected to exhibit low aqueous solubility but good solubility in polar aprotic organic solvents.

Predicted Solubility Profile

The following table provides a qualitative prediction of solubility in common laboratory solvents. These predictions should be empirically verified using the protocols outlined in the next section.

Solvent Type	Solvent Example	Predicted Solubility	Rationale
Aqueous	Phosphate-Buffered Saline (PBS), pH 7.4	Poor / Low	The dominant lipophilic character conferred by the halogenated aromatic system is expected to limit solubility in water. Indazole derivatives are often characterized by low aqueous solubility. [14]
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)	High	These solvents are excellent at dissolving a wide range of organic molecules, including both polar and non-polar compounds, making them ideal for preparing concentrated stock solutions. [15]
Polar Protic	Ethanol, Methanol	Moderate	The alcohol's ability to engage in hydrogen bonding and its alkyl character should allow for reasonable dissolution of the compound.
Non-Polar	Dichloromethane (DCM), Chloroform	Moderate to High	The significant non-polar surface area of the molecule should facilitate solubility in chlorinated solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility data is best obtained experimentally. The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the ICH.[16][17][18] For higher throughput needs in early discovery, a kinetic solubility assay is often employed.[10][19][20]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method measures the solubility of a compound once it has reached equilibrium between its solid state and the solution.

Objective: To determine the equilibrium solubility of **4-Fluoro-3-iodo-1-methyl-1H-indazole** in a specified aqueous buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37 °C).

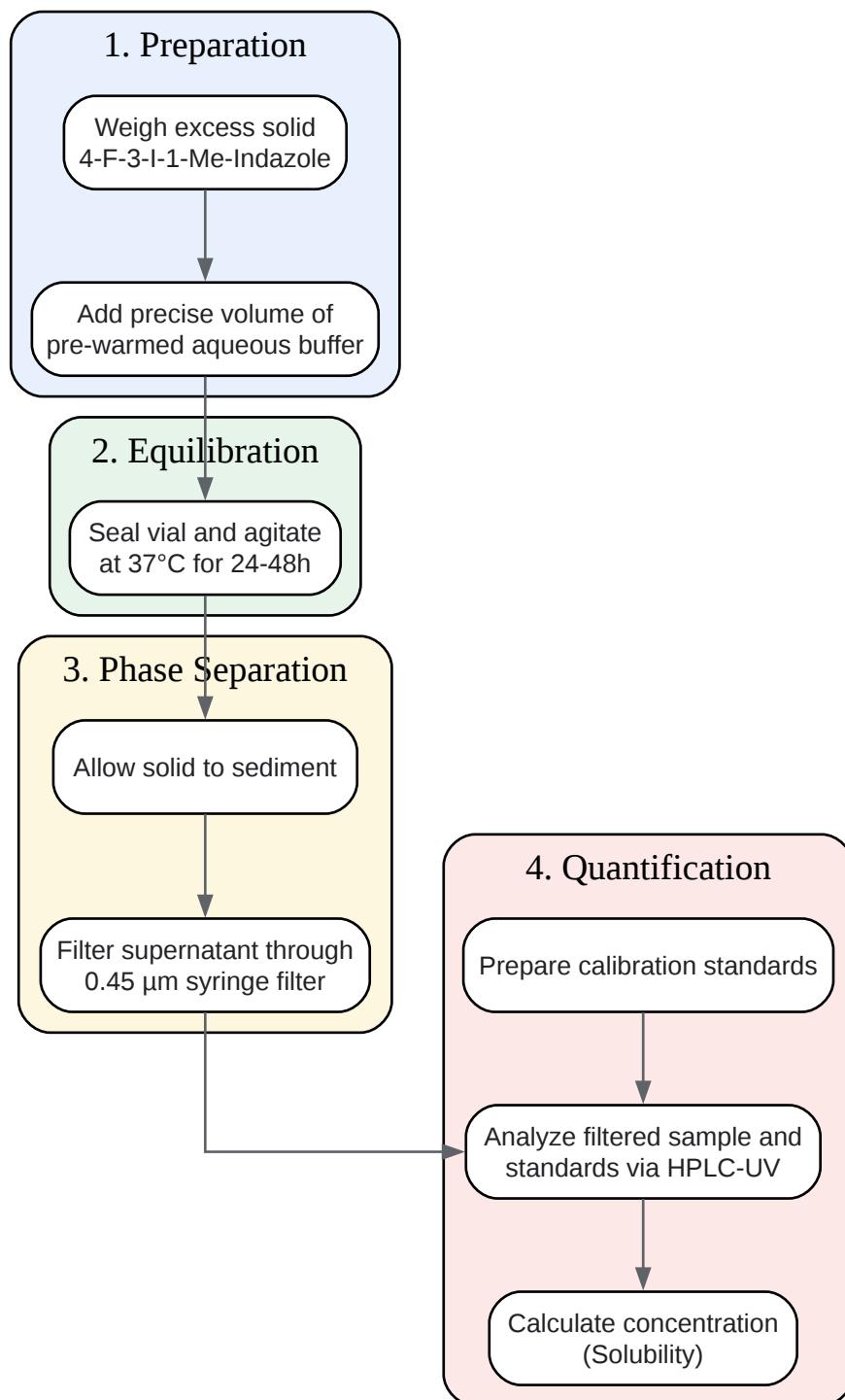
Materials:

- **4-Fluoro-3-iodo-1-methyl-1H-indazole** (solid powder)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Syringe filters (e.g., 0.45 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Analytical balance
- Calibrated pH meter

Protocol:

- Preparation: Add an excess amount of solid **4-Fluoro-3-iodo-1-methyl-1H-indazole** to a glass vial. The excess is critical to ensure a saturated solution is formed; a visible amount of solid should remain at the end of the experiment.[16]
- Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to the vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (37 ± 1 °C). Agitate for a sufficient duration to reach equilibrium. A 24-hour incubation is common for thermodynamic solubility, though it may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[11] [21]
- Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid sediment. Carefully withdraw a sample from the supernatant. To remove any remaining undissolved particles, filter the sample through a syringe filter. This step is crucial to avoid overestimation of solubility.[20]
- Quantification:
 - Prepare a series of standard solutions of the compound in a suitable organic solvent (like DMSO or acetonitrile) at known concentrations.
 - Dilute the filtered aqueous sample and the standards into the mobile phase or an appropriate solvent for analysis.
 - Analyze the samples and standards using a validated HPLC-UV or UV-Vis spectroscopy method.
 - Construct a calibration curve from the standards and use it to determine the concentration of the compound in the filtered aqueous sample. This concentration is the thermodynamic solubility.
- pH Verification: Measure the pH of the final saturated solution to ensure it has not deviated significantly from the initial buffer pH.[16][17]
- Replicates: Perform the entire experiment in at least triplicate to ensure the reliability of the results.[17]

Kinetic Solubility Protocol

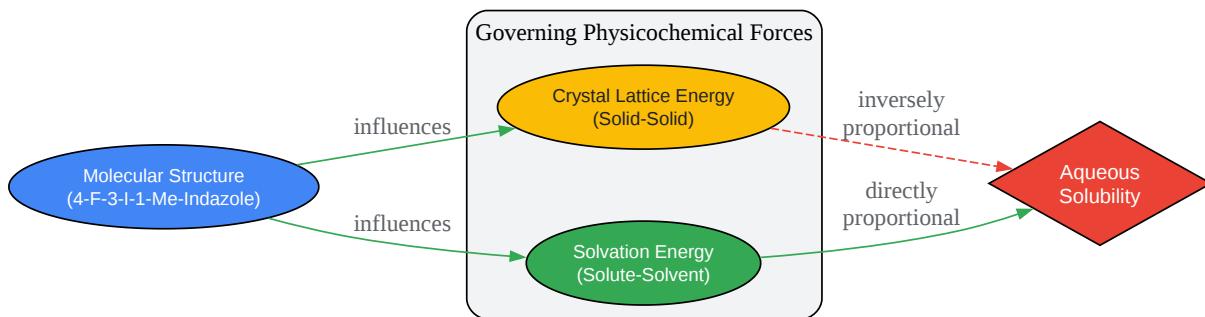

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It often overestimates thermodynamic solubility but is extremely useful for rapid screening in early drug discovery.[19][22]

Protocol:

- Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[23][24]
- Addition to Buffer: In a microplate well, add a small volume of the DMSO stock solution (e.g., 1-2 μ L) to a larger volume of aqueous buffer (e.g., 98-99 μ L).
- Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[10]
- Precipitate Detection/Separation: The amount of dissolved compound is measured. This can be done in several ways:
 - Nephelometry: Light scattering is used to detect the formation of a precipitate.[19]
 - Filtration/Centrifugation: The solution is filtered or centrifuged to remove the precipitate, and the concentration of the compound in the clear supernatant is then quantified by HPLC-UV or UV-Vis spectroscopy, similar to the thermodynamic method.[10][20]

Visualizing the Experimental Workflow

The following diagram outlines the core steps of the gold-standard shake-flask method for determining thermodynamic solubility.



[Click to download full resolution via product page](#)

Workflow for Thermodynamic Solubility Determination.

Understanding the Interplay of Structure and Solubility

The solubility of a molecule is governed by a delicate balance between the energy required to break its crystal lattice (for solids) and the energy released upon its solvation by the solvent.

[Click to download full resolution via product page](#)

Relationship between Molecular Structure and Solubility.

For **4-Fluoro-3-iodo-1-methyl-1H-indazole**, its relatively planar, halogenated structure likely promotes efficient crystal packing, leading to a significant crystal lattice energy that must be overcome for dissolution. Simultaneously, its lipophilic nature limits the favorable solvation energy in aqueous media, resulting in the predicted low water solubility.

Practical Applications and Best Practices Preparing Stock Solutions for In Vitro Assays

Given its predicted poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions for biological screening.[\[15\]](#)

Best Practices:

- Use High-Purity Anhydrous DMSO: This prevents the introduction of water, which could cause premature precipitation of the compound.
- Concentration Limits: While DMSO is an excellent solvent, it can exhibit cellular toxicity at higher concentrations.^{[25][26][27]} It is standard practice to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.^[28] This requires careful planning of the stock concentration and dilution scheme.
- Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.^[29]
- Solubilization: Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming or brief sonication can aid dissolution, but always check for compound stability under these conditions.

Implications for Drug Development

If **4-Fluoro-3-iodo-1-methyl-1H-indazole** is confirmed to have low aqueous solubility, it would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.^[18] This has significant implications:

- Formulation: For in vivo studies, formulation strategies such as co-solvent systems, suspensions, or lipid-based formulations would be necessary to achieve adequate exposure.
^[30]
- Lead Optimization: In a drug discovery program, chemists might seek to modify the structure to improve solubility, for example, by introducing polar functional groups, while balancing other critical properties like potency and metabolic stability.^[14]

Conclusion

While public, quantitative solubility data for **4-Fluoro-3-iodo-1-methyl-1H-indazole** is scarce, a comprehensive analysis of its chemical structure provides a strong basis for predicting its behavior. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in polar aprotic solvents like DMSO. This guide provides the authoritative, step-by-

step experimental protocols necessary for researchers to empirically determine both its thermodynamic and kinetic solubility. An accurate understanding of this fundamental property is indispensable for the successful use of this compound in drug discovery, ensuring the integrity of biological data and enabling the rational design of future development strategies.

References

- Delgado, F., & Hu, Y. (2021). Prediction of drug solubility from molecular structure using a drug-like training set. *Future Medicinal Chemistry*, 13(2), 141-153.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Wang, J., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. *Molecules*, 29(6), 1235.
- Bodner, C., & Varma, M. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. *Organic Process Research & Development*, 25(1), 107-114.
- Wikipedia. (2024). Dimethyl sulfoxide.
- Huuskonen, J. (2001). Prediction of drug solubility from molecular structure using a drug-like training set. *Combinatorial Chemistry & High Throughput Screening*, 4(4), 337-343.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. *Advanced Drug Delivery Reviews*, 54(3), 355-366.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. *Drug Discovery Today*, 6(24), 1251-1256.
- Wikipedia. (2024). Halogen.
- Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?
- Koppel, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. *Cytotechnology*, 67(4), 587-593.
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. *Dissolution Technologies*, 18(4), 15-21.
- PCBIS. (n.d.). Thermodynamic solubility.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. *European Journal of Medicinal Chemistry*, 262, 115870.

- Reddit. (2019). How do halogens and sulfur confer lipid-solubility to a molecule?
- Kümmerer, K. (2018). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. *Molecules*, 23(11), 2999.
- Baka, E., et al. (2014). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. *Journal of Pharmaceutical and Biomedical Analysis*, 91, 1-6.
- Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. *Molecules*, 27(14), 4549.
- Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Reddit. (2022). How to tackle compound solubility issue.
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. *Pharmaceutics*, 13(3), 395.
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIAWAIVERS M9.
- Aocono. (n.d.). The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis.
- Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. *Molecules*, 26(21), 6649.
- ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments.
- The Protein Society. (2020). Solution-making strategies & practical advice.
- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
- Harvey, D. (2022). 3.3: Preparing Solutions. *Chemistry LibreTexts*.
- ResearchGate. (2020). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
- ResearchGate. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. nbinno.com [nbinno.com]
- 5. Halogen - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aqueous Solubility Assay - Enamine [enamine.net]
- 21. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 25. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]
- 27. jagiellonskiecentrumnowacjji.pl [jagiellonskiecentrumnowacjji.pl]
- 28. Using live-cell imaging in cell counting The cytotoxicity of DMSO | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-Fluoro-3-iodo-1-methyl-1H-indazole solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1394952#4-fluoro-3-iodo-1-methyl-1h-indazole-solubility-data\]](https://www.benchchem.com/product/b1394952#4-fluoro-3-iodo-1-methyl-1h-indazole-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com